molecular formula C14H6F20O2 B1587271 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecyl acrylate CAS No. 4998-38-3

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecyl acrylate

Cat. No.: B1587271
CAS No.: 4998-38-3
M. Wt: 586.16 g/mol
InChI Key: HBFWXGZKVGSZKO-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecyl acrylate (CAS 4998-38-3) is a fluorinated alkyl acrylate monomer with the molecular formula C₁₄H₆F₂₀O₂ and a molecular weight of 586.16 g/mol . Its structure features a linear 11-carbon (undecyl) chain fully substituted with 20 fluorine atoms, imparting exceptional hydrophobicity, chemical resistance, and low surface energy. This compound is pivotal in synthesizing polymers for high-performance coatings, biomedical devices, and optical materials .

Properties

CAS No.

4998-38-3

Molecular Formula

C14H6F20O2

Molecular Weight

586.16 g/mol

IUPAC Name

1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-icosafluoroundecyl prop-2-enoate

InChI

InChI=1S/C14H6F20O2/c1-2-4(35)36-5(16)7(19,20)9(23,24)11(27,28)13(31,32)14(33,34)12(29,30)10(25,26)8(21,22)6(17,18)3-15/h2,5H,1,3H2

InChI Key

HBFWXGZKVGSZKO-UHFFFAOYSA-N

SMILES

C=CC(=O)OC(C(C(C(C(C(C(C(C(C(CF)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F

Canonical SMILES

C=CC(=O)OC(C(C(C(C(C(C(C(C(C(CF)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecyl acrylate typically involves the esterification of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecanol with acrylic acid. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an inert solvent like toluene or xylene to remove water formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecyl acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecyl acrylate has a wide range of applications in scientific research:

Mechanism of Action

The unique properties of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecyl acrylate are primarily due to its high fluorine content. The fluorine atoms create a low surface energy, making the compound highly hydrophobic and chemically resistant. These properties are exploited in various applications to create surfaces that repel water, oils, and other contaminants .

Comparison with Similar Compounds

Comparison with Similar Fluorinated Acrylates

Structural and Physicochemical Properties

The table below compares key structural and functional attributes of icosafluoroundecyl acrylate with analogous compounds:

Compound Name (CAS) Fluorine Count Alkyl Chain Length Branching Molecular Formula Molecular Weight (g/mol) Key Properties
Icosafluoroundecyl acrylate (4998-38-3) 20 11 (linear) None C₁₄H₆F₂₀O₂ 586.16 Ultra-low surface energy, high thermal stability
Heptadecafluorodecyl acrylate (27905-45-9) 17 10 (linear) None C₁₃H₅F₁₇O₂ ~500 (estimated) Moderate hydrophobicity, used in adhesives and coatings
2-(Perfluoro-9-methyldecyl)ethyl acrylate (52956-81-7) 23* 10 (branched) Yes C₁₆H₇F₂₃O₂ ~730 (estimated) Branched chain reduces crystallinity; enhanced solubility
Hexafluorobutyl acrylate (N/A) 6 4 (linear) None C₇H₆F₆O₂ 230.11 Low fluorination improves flexibility; used in elastomers

*Includes trifluoromethyl group in branching .

Key Observations:
  • Fluorine Content : Higher fluorine content correlates with increased hydrophobicity and chemical inertness. Icosafluoroundecyl acrylate’s 20 fluorines outperform heptadecafluorodecyl (17 F) and hexafluorobutyl (6 F) analogs in surface-energy reduction .
  • Chain Length : Longer chains (e.g., undecyl vs. decyl) enhance durability and thermal stability but may reduce solubility in common solvents .
  • Branching : Branched derivatives like 2-(perfluoro-9-methyldecyl)ethyl acrylate exhibit lower crystallinity, improving polymer flexibility and processability .

Research Findings and Contradictions

  • Toxicity Data: While n-butyl acrylate (a non-fluorinated analog) has an IDLH of 113 ppm , toxicity data for icosafluoroundecyl acrylate is scarce.
  • Performance Trade-offs: Although icosafluoroundecyl acrylate offers superior hydrophobicity, its high molecular weight and rigidity limit compatibility with non-fluorinated monomers, unlike shorter-chain fluorinated acrylates .

Biological Activity

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecyl acrylate is a fluorinated acrylate compound that has garnered attention due to its unique properties and potential applications in various fields including materials science and biomedicine. Understanding its biological activity is crucial for assessing its safety and efficacy in practical applications.

Chemical Structure and Properties

The chemical structure of this compound features a long perfluorinated alkyl chain which contributes to its hydrophobic characteristics. This structure can influence its interactions with biological systems.

Biological Activity Overview

Research on the biological activity of this compound primarily focuses on its potential toxicity and allergenic properties. Acrylates are known to be skin sensitizers and can induce allergic reactions upon contact. The specific biological activities of 2-icosafluoroundecyl acrylate include:

  • Skin Sensitization : Acrylates generally are recognized as skin sensitizers. Studies have shown that exposure can lead to allergic contact dermatitis in sensitive individuals .
  • Respiratory Effects : There have been reports of acrylate-induced occupational asthma (OA), indicating that inhalation exposure to acrylates may provoke respiratory issues .

Case Studies and Research Findings

  • Occupational Exposure : A multicenter study evaluated cases of occupational asthma linked to acrylates. It was found that acrylate-containing products were prevalent in industries such as manufacturing and beauty care. The study highlighted a significant increase in airway inflammation markers among those exposed to acrylates compared to other low-molecular-weight agents .
  • Toxicological Assessments : In toxicological studies involving similar compounds (e.g., acrylic acid derivatives), findings indicated varying degrees of tissue retention and metabolic excretion depending on the dosage administered. For instance:
    • When rats were administered acrylic acid by gavage at different dosages (4 mg/kg to 400 mg/kg), tissue retention increased with higher doses while CO2 excretion decreased .

Data Table: Summary of Biological Activities

Activity Description References
Skin SensitizationKnown skin sensitizer causing allergic reactions in sensitive individuals
Respiratory EffectsPotential to induce occupational asthma; increased airway inflammation observed
Toxicological ProfileVaries with dosage; higher doses lead to increased tissue retention

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